molecular formula C15H20NO6P B013744 4-Methylumbelliferyl Phosphocholine CAS No. 97055-84-0

4-Methylumbelliferyl Phosphocholine

Katalognummer: B013744
CAS-Nummer: 97055-84-0
Molekulargewicht: 341.3 g/mol
InChI-Schlüssel: XFDMHBWTKCGCSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Methylumbelliferyl Phosphocholine (CAS 97055-84-0) is a fluorogenic substrate widely used to detect phospholipase C (PLC) activity. Its molecular formula is C₁₅H₂₀NO₆P, with a molecular weight of 341.30 g/mol . Structurally, it consists of a phosphocholine group linked to the 4-methylumbelliferyl (4-MU) moiety. Upon hydrolysis by PLC, the phosphodiester bond is cleaved, releasing the fluorescent 4-MU product, which emits blue fluorescence (ex/em ~360/450 nm) . This substrate is valued for its high water solubility and consistent reactivity, making it a staple in enzyme kinetics studies, inhibitor screening, and diagnostic assays .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-beta-erythroidine hydrobromide involves several steps, starting from the extraction of Erythrina alkaloids. The key steps include:

Industrial Production Methods

Industrial production methods for dihydro-beta-erythroidine hydrobromide typically involve large-scale extraction and purification processes, followed by chemical synthesis under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dihydro-β-Erythroidin-Hydrobromid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Dihydro-β-Erythroidin, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Assaying Phospholipase C Activity

4-MUPC is primarily employed as a substrate for assaying phospholipase C (PLC) activity. Upon hydrolysis by PLC, it releases a fluorescent product that can be quantified using fluorometric methods. This application is crucial in studies involving signal transduction pathways where PLC plays a vital role.

Case Study : In a study by Freeman et al. (1985), 4-MUPC was utilized to demonstrate PLC activity in various biological samples, enabling researchers to explore the enzyme's role in cellular signaling processes .

Detection of Phosphatase and Glycosidase Activities

The compound serves as a valuable tool for detecting phosphatase and glycosidase activities. Its derivatives have been developed to enhance sensitivity and specificity for different enzyme classes.

Case Study : Research highlighted that derivatives of 4-MUPC, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), exhibited superior performance in detecting acid phosphatase activity compared to traditional substrates . This advancement allows for more accurate assessments of enzyme kinetics under varying pH conditions.

Lipid Metabolism Studies

4-MUPC has been integrated into studies investigating lipid metabolism and signaling pathways. Its fluorescent properties facilitate real-time monitoring of enzymatic reactions involving phospholipids.

Application Example : In lipid metabolism assays, 4-MUPC can be used alongside other fluorescent probes to assess the activity of phospholipases involved in lipid degradation and remodeling . This capability is essential for understanding metabolic disorders and developing therapeutic strategies.

Comparative Data Table

ApplicationEnzyme TypeFluorescent ProductReference
Assaying Phospholipase CPhospholipase CYesFreeman et al., 1985
Detection of Acid PhosphataseAcid PhosphataseYesManafi et al., 1991
Lipid Metabolism MonitoringVarious PhospholipasesYesThermo Fisher

Wirkmechanismus

Dihydro-beta-erythroidine hydrobromide exerts its effects by competitively antagonizing nicotinic acetylcholine receptors, particularly the alpha4beta2 and alpha4beta4 subtypes. This antagonism leads to the suppression of neuronal excitation and inhibition of polysynaptic inhibition between striatal cholinergic interneurons. The compound’s antidepressive-like effects are believed to be mediated through its action on these receptors .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Fluorogenic Substrates for Phosphatases

  • 4-Methylumbelliferyl Phosphate (4-MUP) :

    • Structure : Replaces the phosphocholine group with a phosphate.
    • Application : Detects alkaline phosphatase (AlP) activity. Upon dephosphorylation, 4-MU is released, shifting fluorescence from λem = 472 nm to 558 nm .
    • Kinetics : Studies report comparable Kₘ values for 4-MUP with AlP to historical data (e.g., Fernley et al., 1965), though exact values are context-dependent .
  • Difluoromethylumbelliferyl Phosphate (DIFMUP) :

    • Structure : Differs from 4-MUP by two fluorine atoms on the methyl group.
    • Key Difference : Lower leaving group pKa (4.7 vs. 7.8 for 4-MUP), enhancing catalytic rates in phosphatases like Cdc25A .

Substrates for Phospholipases

  • p-Nitrophenyl Phosphocholine (PNP-PC) :

    • Structure : Uses a nitrophenyl group instead of 4-MU.
    • Detection : Colorimetric (absorbance at ~405 nm) rather than fluorogenic, offering lower sensitivity but cost-effective readouts .
    • Specificity : Targets PLC but lacks the fluorescence advantage of 4-MU derivatives.
  • Oxidized Phosphocholine Derivatives (e.g., POVPC, PGPC) :

    • Structure : Feature oxidized acyl chains in phosphocholine.
    • Role : Biological signaling molecules rather than enzyme substrates, highlighting the phosphocholine group’s versatility .

Substrates for Esterases and Lipases

  • 4-Methylumbelliferyl Laurate (4-MUL) :
    • Structure : Contains a laurate ester linked to 4-MU.
    • Application : Hydrolyzed by lipases/esterases, releasing 4-MU. Used in lipid metabolism studies .

Modified 4-MU Derivatives for Binding Studies

  • 4-Methyl-7-thioumbelliferyl-β-D-cellobioside: Structure: Incorporates a thioether group, rendering it non-hydrolyzable. Application: Binds cellulases (e.g., Cel6A) without cleavage, enabling pre-steady-state binding analysis .

Kinetic and Detection Comparison

Compound Enzyme Target Detection Method Sensitivity Advantage Key Reference
4-Methylumbelliferyl Phosphocholine Phospholipase C Fluorescence (λem ~450 nm) High sensitivity, real-time monitoring
4-MUP Alkaline Phosphatase Fluorescence (λem ~558 nm) Broad pH compatibility
PNP-PC Phospholipase C Absorbance (~405 nm) Cost-effective, no UV light required
DIFMUP Cdc25A Phosphatase Fluorometric Enhanced catalytic efficiency
4-MUL Esterase/Lipase Fluorescence Specific for lipid hydrolysis

Key Findings :

Fluorogenic vs. Colorimetric : 4-MU-based substrates (e.g., this compound, 4-MUP) enable 10–100× higher sensitivity than colorimetric analogs like PNP-PC .

Structural Influence on Kinetics : Fluorine substitution (DIFMUP) lowers leaving group pKa, accelerating catalysis in Cdc25A .

Enzyme Specificity : The phosphocholine group in this compound ensures PLC specificity, while phosphate/laurate groups target phosphatases or lipases, respectively .

Biologische Aktivität

4-Methylumbelliferyl Phosphocholine (4MUPC) is a synthetic phosphocholine compound primarily utilized in biochemical assays to study phospholipid metabolism and enzyme activity. Its structure allows it to serve as a substrate for various phosphatases and phospholipases, making it valuable in both research and potential therapeutic applications. This article explores the biological activity of 4MUPC, summarizing key findings from diverse studies, including its enzymatic interactions and implications in cellular processes.

Chemical Structure and Properties

4MUPC is characterized by the presence of a 4-methylumbelliferone moiety linked to a phosphocholine group. This structure imparts fluorescence properties that are exploited in assays to measure enzyme activity.

  • Chemical Formula : C₁₃H₁₅NO₄P
  • Molecular Weight : 285.24 g/mol

Enzymatic Substrate

4MUPC acts as a substrate for several enzymes, particularly phospholipase C (PLC) and alkaline phosphatase. These enzymes play critical roles in cellular signaling and membrane dynamics.

  • Phospholipase C Activity : 4MUPC is commonly used to assay PLC activity due to its ability to release fluorescent 4-methylumbelliferone upon hydrolysis. This property is utilized in various studies to quantify PLC activity in different biological contexts .
  • Alkaline Phosphatase : As a substrate for alkaline phosphatase, 4MUPC can be employed to investigate the regulation of this enzyme, which is crucial for dephosphorylation processes in cells.

Case Studies and Research Findings

  • Phospholipid Metabolism : Research indicates that 4MUPC can effectively monitor changes in phospholipid metabolism under various conditions. For instance, studies have shown its utility in examining the effects of different inhibitors on PLC activity in cell lines, providing insights into cellular signaling pathways .
  • Drug Development : In drug development contexts, 4MUPC has been used to evaluate the impact of new compounds on enzyme activities related to phospholipid signaling. This application is particularly relevant for understanding drug interactions with membrane transporters and their pharmacokinetic profiles .
  • In Vivo Studies : Preliminary findings suggest potential applications of 4MUPC in vivo, particularly in models of lysosomal storage disorders where altered phospholipid metabolism is observed. The ability to track enzymatic activity using this compound may aid in developing therapeutic strategies .

Data Table: Summary of Biological Activities

Enzyme TypeActivity AssayedReferences
Phospholipase CHydrolysis of 4MUPC , ,
Alkaline PhosphataseDephosphorylation,
Drug InteractionEvaluation of pharmacokinetics ,

Q & A

Q. How is 4-Methylumbelliferyl Phosphocholine utilized in phosphatase activity assays?

Basic Research Question
this compound serves as a fluorogenic substrate for detecting phosphatase activity. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone (4-MU), which emits fluorescence at 445–454 nm upon excitation (pH-dependent: 330–385 nm) . Researchers typically prepare a reaction mix containing the substrate (optimized at 0.1–1 mM), buffer (pH adjusted to match the target phosphatase’s activity range), and enzyme extract. Fluorescence intensity is measured kinetically using a microplate reader or fluorometer, with data normalized to protein concentration (e.g., via Bradford assay ). Calibration curves using 4-MU standards are essential for quantification .

Q. What are the optimal pH and temperature conditions for using this substrate in enzyme assays?

Basic Research Question
Optimal conditions depend on the phosphatase isoform under study. For example:

  • Alkaline phosphatases : pH 8.0–10.4 (maximal fluorescence excitation at 385 nm) .
  • Acid phosphatases : pH 4.0–6.0 (excitation at 330 nm) .
    Temperature is typically maintained at 25–37°C, though thermostability assays may require higher ranges. Pre-incubation of the enzyme with substrate at varying pH/temperature conditions is recommended to establish activity profiles .

Q. How can researchers resolve discrepancies in reported Km values for phosphatases using this substrate?

Advanced Research Question
Discrepancies in Km values often arise from differences in assay pH, enzyme purity, or isoforms. For example, marine picocyanobacterial phosphatases showed variable Km for phosphocholine substrates depending on environmental pH . To address this:

  • Standardize buffer conditions (pH, ionic strength) across experiments.
  • Validate enzyme purity via SDS-PAGE or activity inhibition controls.
  • Compare kinetic data with structurally related substrates (e.g., para-nitrophenylphosphate) to confirm isoform-specific behavior .

Q. What methodological considerations are critical for multiplexing this compound with other fluorogenic substrates?

Advanced Research Question
Multiplex assays require spectral deconvolution to avoid signal overlap. Key steps include:

  • Selecting substrates with non-overlapping emission/excitation profiles (e.g., 4-MU paired with AMC [ex/em 380/440 nm]).
  • Validating specificity using isoform-specific inhibitors (e.g., levamisole for alkaline phosphatases) .
  • Normalizing fluorescence signals to a non-fluorescent internal control (e.g., protein concentration via Bradford assay ).

Q. How does this compound facilitate the study of altered choline metabolism in cancer models?

Advanced Research Question
In cancer, phosphocholine levels are elevated due to upregulated choline kinase (ChoK) activity . Researchers use this substrate to:

  • Quantify phosphatase activity linked to phosphocholine catabolism (e.g., glycerophosphocholine phosphodiesterase).
  • Validate ChoK inhibitors (e.g., JAS239) by measuring reduced phosphocholine levels via LC-HRMS or NMR metabolomics .
  • Correlate enzymatic activity with transcriptomic data (e.g., phoX/phoD gene expression in xenograft models ).

Q. How can contradictory data on phosphatase gene expression versus activity be reconciled in environmental microbiomes?

Advanced Research Question
Metatranscriptomic screens may detect phosphatase genes (e.g., phoA) without corresponding activity due to:

  • Post-translational regulation or inactive enzyme isoforms .
  • Substrate specificity differences (e.g., Prochlorococcus phoA hydrolyzes phosphocholine but not p-NPP ).
    Resolution requires:
  • Activity-based protein profiling (ABPP) with substrate analogs.
  • Metabolomic validation of phosphocholine turnover in environmental samples .

Q. What controls are essential to avoid false positives in high-throughput phosphatase inhibitor screens?

Advanced Research Question
Critical controls include:

  • Blank wells : Substrate + buffer (no enzyme) to assess non-enzymatic hydrolysis.
  • Negative controls : Heat-inactivated enzyme or EDTA-treated samples.
  • Inhibitor specificity checks : Co-incubation with off-target enzyme substrates (e.g., β-galactosidase) .
    Data should be normalized to total protein and reported as % inhibition relative to untreated controls .

Q. How can researchers optimize substrate stability in long-term kinetic assays?

Basic Research Question

  • Store stock solutions at 2–8°C in amber vials to prevent photodegradation .
  • Avoid freeze-thaw cycles by aliquoting working concentrations.
  • Include antioxidants (e.g., DTT) in reaction buffers for oxygen-sensitive enzymes .

Q. What analytical techniques complement this compound-based assays in phosphocholine metabolism studies?

Advanced Research Question

  • LC-HRMS : Quantifies phosphocholine, glycerophosphocholine, and other metabolites with <5% RSD .
  • 1H-NMR : Detects real-time changes in choline metabolites in intact cells .
  • Isotopic tracing : Uses 13C-labeled choline to track metabolic flux in cancer models .

Q. How do environmental factors (e.g., hypoxia) influence phosphocholine metabolism in cellular assays?

Advanced Research Question
Hypoxia upregulates choline transporters (e.g., CTL1) and alters phosphatase activity. Researchers should:

  • Conduct assays under controlled O2 levels (e.g., hypoxia chambers).
  • Compare phosphocholine levels via LC-HRMS in normoxic vs. hypoxic conditions .
  • Validate findings with siRNA knockdown of hypoxia-inducible factors (HIFs) .

Eigenschaften

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20NO6P/c1-11-9-15(17)21-14-10-12(5-6-13(11)14)22-23(18,19)20-8-7-16(2,3)4/h5-6,9-10H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDMHBWTKCGCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914194
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97055-84-0
Record name 4-Methylumbelliferyl phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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